ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
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Overview
Description
Scientific Research Applications
- Compound 1 (ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate) has demonstrated lipid-lowering effects. Specifically, it significantly reduces triglyceride content in the aorta and also shows a 39% reduction in cholesterol content .
- The 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives of this compound exhibit improved anti-tubercular activity compared to the 4-halo (para; C-4) substituted derivatives .
- Ethyl (4-fluorobenzoyl)acetate serves as a precursor in condensation reactions with diamines via C-C bond cleavage. These reactions lead to the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .
- The broader class of pyrazolo[3,4-b]pyridines (to which our compound belongs) has been extensively studied. These compounds exhibit diverse biological activities due to their structural similarity to purine bases (adenine and guanine). Over 300,000 structures of 1 H -pyrazolo[3,4-b]pyridines have been described, with applications spanning various targets .
- While not directly related to our compound, trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients. Their synthesis and applications have been explored extensively .
- The nature of substituents at various positions (N1, C3, C4, C5, and C6) significantly influences the biological activity of 1 H -pyrazolo[3,4-b]pyridines. Researchers have investigated these relationships to identify potential therapeutic uses .
Cardiovascular Health and Lipid Regulation
Antitubercular Activity
Synthesis of Benzimidazoles and Perimidines
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals
Substitution Patterns and Biological Activity
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-fluorophenyl)-3-oxobutanoate with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate." ] } | |
CAS RN |
877657-31-3 |
Product Name |
ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate |
Molecular Formula |
C22H18FN3O6 |
Molecular Weight |
439.399 |
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |
InChI Key |
WYFFGQGBPNQABQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
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